2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
CAS No.:
VCID: VC9883482
Molecular Formula: C18H16Cl2N2O
Molecular Weight: 347.2 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide -](/images/structure/VC9883482.png)
Description |
SynthesisThe synthesis of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide could involve several steps:
Potential ApplicationsCompounds with similar structures have been explored for various biological activities, including:
Research FindingsGiven the lack of specific data on 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, research findings would typically focus on related compounds. For instance:
Data TablesSince specific data on 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is not available, the following table provides a hypothetical outline of what such data might look like for a similar compound:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | ||||||||||||
Molecular Formula | C18H16Cl2N2O | ||||||||||||
Molecular Weight | 347.2 g/mol | ||||||||||||
IUPAC Name | 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-15(8-11)12(10-22-17)6-7-21-18(23)14-4-3-13(19)9-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | ||||||||||||
Standard InChIKey | ISDDVWTZKGZCTB-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | ||||||||||||
Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | ||||||||||||
PubChem Compound | 1868775 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume